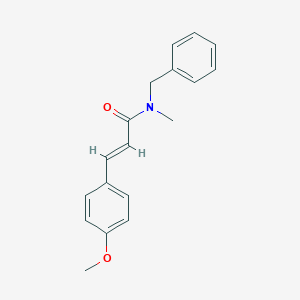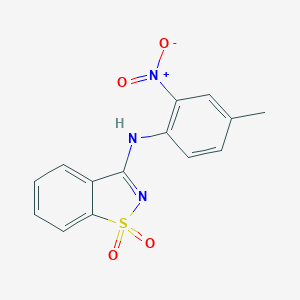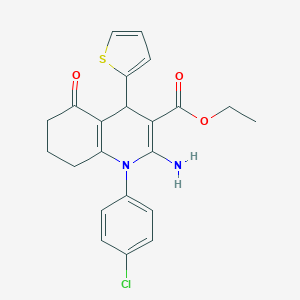![molecular formula C23H24N2O3 B393411 2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B393411.png)
2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a piperidine ring and an isoindole dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindole dione core.
Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the isoindole dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-dimethylphenyl)-4-quinolinyl (2-methyl-1-piperidinyl)methanone
- 1-Propanone, 1-(3,4-dimethylphenyl)-2-methyl-3-(1-piperidinyl)
Uniqueness
Compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-5-[(4-METHYLPIPERIDINO)CARBONYL]-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its unique combination of the isoindole dione core and the piperidine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C23H24N2O3 |
|---|---|
Poids moléculaire |
376.4g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-5-(4-methylpiperidine-1-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N2O3/c1-14-8-10-24(11-9-14)21(26)17-5-7-19-20(13-17)23(28)25(22(19)27)18-6-4-15(2)16(3)12-18/h4-7,12-14H,8-11H2,1-3H3 |
Clé InChI |
CSHKCLSXSXXMBL-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)C)C |
SMILES canonique |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(4-Chlorobenzylidene)amino]imidazo[1,2-a]pyridin-2-yl}-2-ethoxyphenol](/img/structure/B393332.png)
![5-(4-ethoxy-3-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393333.png)
![5-AMINO-3-[(1Z)-2-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393334.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({6-[(2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B393335.png)


![2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393340.png)
![2-({6-[(5-chloro-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B393343.png)

![17-(3,4-Dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B393347.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-3-nitro-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B393350.png)
![Ethyl 2-amino-1-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393352.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393353.png)
